Valinomycin

概要

説明

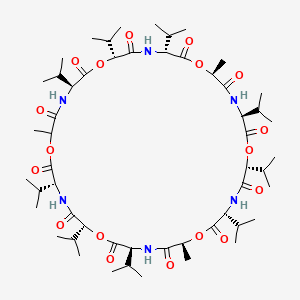

バリノマイシンは、天然に存在するドデカデプシペプチドであり、主にカリウムイオンフォアとしての役割で知られています。 これは、ストレプトマイセス属のいくつかの種、特にストレプトマイセス・フルビシムスによって産生されます . バリノマイシンは、ナトリウムイオンよりもカリウムイオンに対して高い選択性を示し、生化学研究やさまざまな産業用途における貴重なツールとなっています .

準備方法

合成ルートと反応条件: バリノマイシンは、非リボソームペプチド合成経路を通じて合成できます。 生合成経路には、L-バリン、D-α-ヒドロキシイソ吉草酸、D-バリン、およびL-乳酸の各3モルを組み立て、交互に連結して36員環を形成することが含まれます .

工業生産方法: バリノマイシンの工業生産では、ストレプトマイセス・ツシマエンシス由来の必要な生合成経路構成要素を発現するように設計された組み換え大腸菌株の使用がしばしば行われます . 生産プロセスは通常、純粋なミネラル塩培地に基づくグルコース制限供給バッチ戦略を採用しています . この方法は、ミリリットル規模から10リットルバイオリアクターまでスケールアップされており、産業規模での生産における堅牢性と信頼性を示しています .

3. 化学反応解析

反応の種類: バリノマイシンは、カリウムイオンとの錯体形成など、さまざまな化学反応を起こします。これは、バリノマイシンの主要な機能です。また、他のカチオンとも錯体を形成できますが、親和性ははるかに低くなります。

一般的な試薬と条件: バリノマイシン-カリウム錯体の形成は、通常、中性からわずかにアルカリ性の条件下でカリウム塩の存在下で起こります。 反応は、バリノマイシンの環状構造によって促進され、カリウムイオンに完全に適した空洞を提供します .

主な生成物: バリノマイシンとカリウムイオンの相互作用の主要な生成物は、バリノマイシン-カリウム錯体であり、これは非常に安定しており、ナトリウムイオンよりもカリウムに対して選択的です .

4. 科学研究への応用

バリノマイシンは、科学研究において幅広い用途を持っています。

化学: これは、合成イオンフォアにおけるイオン輸送と選択性の研究のためのモデル化合物として使用されます.

生物学: バリノマイシンは、細胞の膜電位とイオン輸送の研究に使用されます。

化学反応の分析

Types of Reactions: Valinomycin undergoes various chemical reactions, including complexation with potassium ions, which is its primary function. It can also form complexes with other cations, although with much lower affinity.

Common Reagents and Conditions: The formation of this compound-potassium complexes typically occurs in the presence of potassium salts under neutral to slightly alkaline conditions. The reaction is facilitated by the cyclic structure of this compound, which provides a cavity perfectly sized for potassium ions .

Major Products: The primary product of this compound’s interaction with potassium ions is the this compound-potassium complex, which is highly stable and selective for potassium over sodium ions .

科学的研究の応用

Valinomycin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying ion transport and selectivity in synthetic ionophores.

Biology: this compound is employed in studies of membrane potential and ion transport in cells.

Medicine: this compound has been investigated for its potential antiviral and antibacterial properties.

Industry: this compound is used in the development of potassium-selective electrodes and sensors.

作用機序

バリノマイシンは、カリウム特異的なトランスポーターとして機能し、電化学的ポテンシャル勾配に沿って脂質膜を介してカリウムイオンの移動を促進します . これは、カリウムイオンと錯体を形成し、その環状構造内にカプセル化します。 この錯体形成により、カリウムイオンは細胞膜を横切って輸送され、膜電位を乱し、細胞プロセスに影響を与えます .

6. 類似の化合物との比較

バリノマイシンは、ナイジェリシンやモノエンシンなどの他のイオンフォアと比較されることがよくあります。 3つの化合物はすべて膜を介したイオン輸送を促進しますが、バリノマイシンはナトリウムイオンよりもカリウムイオンに対して高い選択性を示すという点で独特です . この選択性は、バリノマイシン内の空洞の特定のサイズと構造によるものであり、カリウムイオンに完全に適合します .

類似の化合物:

ナイジェリシン: 膜を横切ってカリウムイオンを水素イオンと交換するイオンフォア。

モノエンシン: 膜を横切ってナトリウムイオンとプロトンを輸送するイオンフォア。

セレウリド: バリノマイシンと類似した環状ドデカデプシペプチドで、バチルス・セレウスによって産生され、嘔吐特性で知られています.

バリノマイシンのユニークな構造とカリウムイオンに対する高い選択性は、さまざまな科学的および産業的用途における貴重なツールとなっています。

類似化合物との比較

Nigericin: An ionophore that exchanges potassium ions for hydrogen ions across membranes.

Monensin: An ionophore that transports sodium ions and protons across membranes.

This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.

生物活性

Valinomycin is a cyclic depsipeptide antibiotic that has garnered significant attention since its discovery in 1955. Initially recognized for its antibacterial properties, this compound has since been found to exhibit a diverse range of biological activities, including antifungal, antiviral, insecticidal, and antitumor effects. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound consists of a cyclic structure formed by twelve amino acids, which allows it to function as a potassium ionophore. This unique structure facilitates the selective transport of potassium ions across biological membranes, leading to the dissipation of membrane potential, which is crucial for its biological activity. The mechanism of action involves not only ion transport but also inhibition of protein synthesis at the elongation stage, contributing to its antimicrobial effects .

Antibacterial Effects

This compound was initially isolated for its antibacterial properties against Mycobacterium tuberculosis. Subsequent studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

Antifungal Activity

This compound also exhibits potent antifungal activity. It has been shown to inhibit the growth of plant pathogens such as Botrytis cinerea and Magnaporthe grisea, with complete inhibition observed at MIC values as low as 4 µg/mL .

Antiviral Activity

Recent research has highlighted this compound's potential as an antiviral agent. Studies have shown that it effectively inhibits the replication of various viruses, including coronaviruses. Notably, this compound demonstrated an impressive inhibitory effect on MERS-CoV with an EC50 value of 6.07 µM and an IC50 value as low as 5 nM in Vero E6 cells . The antiviral activity against other viruses is summarized in Table 2.

| Virus | IC50 (nM) | EC50 (µM) |

|---|---|---|

| MERS-CoV | 5 | 6.07 |

| HCoV-229E | 67 | - |

| Zika Virus | 78 | - |

| Porcine reproductive virus | 24 | - |

Antitumor Activity

This compound has also been investigated for its antitumor properties. It induces apoptosis in various cancer cell lines through mechanisms such as loss of mitochondrial membrane potential and activation of caspases . The IC50 values for different tumor cell lines are presented in Table 3.

| Cell Line | IC50 (ng/mL) |

|---|---|

| OVCAR-3 (ovarian cancer) | 0.19 |

| NCI-H460 (lung cancer) | 0.49 |

| A-498 (renal cancer) | 1.9 |

Case Studies

- Impact on Fibroblasts : A study involving fibroblasts from patients with fatty acid oxidation defects showed that this compound stimulated CO2 release in normal cells but failed to do so in cells from patients with VLCAD deficiency, highlighting its potential use in diagnostic applications .

- Mitophagy Activation : Recent findings suggest that this compound acts as a mitophagy activator, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease .

特性

CAS番号 |

2001-95-8 |

|---|---|

分子式 |

C54H90N6O18 |

分子量 |

1111.3 g/mol |

IUPAC名 |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1 |

InChIキー |

FCFNRCROJUBPLU-UYBNATROSA-N |

SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

異性体SMILES |

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

正規SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

外観 |

Solid powder |

Color/Form |

Shiny rectangular plates |

melting_point |

374 °F (EPA, 1998) 190 °C |

Key on ui other cas no. |

2001-95-8 |

物理的記述 |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998) Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Insoluble in water Soluble in petroleum ethe |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Valinomycin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?

A1: this compound selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].

Q2: Does this compound affect other cellular processes besides ion transport?

A2: Research indicates that this compound can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by this compound-mediated K+ efflux [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].

Q4: What spectroscopic techniques are used to characterize the structure of this compound and its complexes?

A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of this compound and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within this compound complexes [].

Q5: In what types of systems and under what conditions is this compound typically used for research?

A5: this compound is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].

Q6: How does the membrane surface charge influence this compound's activity?

A6: Studies using synthetic lipid monolayers revealed that this compound effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure this compound monolayers, highlighting the importance of membrane surface charge [, ].

Q7: Does this compound act as a catalyst in any reactions?

A7: this compound is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of this compound [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: Modifications to the this compound structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to this compound []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。